molecular formula C12H19NO3 B13524097 Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine

Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine

Cat. No.: B13524097
M. Wt: 225.28 g/mol
InChI Key: USGXXINUTSOMOI-UHFFFAOYSA-N
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Description

Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methyl group attached to an amine, which is further connected to a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine typically begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and methylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other substituents like halogens or alkyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is used as an intermediate in the synthesis of various complex organic molecules.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential pharmacological properties, including its interaction with neurotransmitter receptors.

    Drug Development: It serves as a scaffold for the development of new therapeutic agents targeting neurological disorders.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine exerts its effects involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    2,4,5-Trimethoxyphenethylamine: This compound is structurally similar but differs in the position of the methoxy groups on the phenyl ring.

    3,4,5-Trimethoxyphenethylamine: Another similar compound with methoxy groups at different positions, affecting its chemical and biological properties.

Uniqueness: Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-methyl-2-(2,4,6-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO3/c1-13-6-5-10-11(15-3)7-9(14-2)8-12(10)16-4/h7-8,13H,5-6H2,1-4H3

InChI Key

USGXXINUTSOMOI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=C(C=C1OC)OC)OC

Origin of Product

United States

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